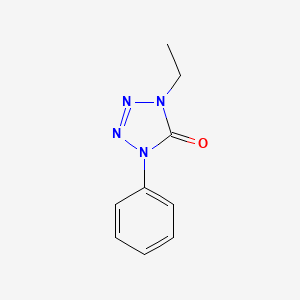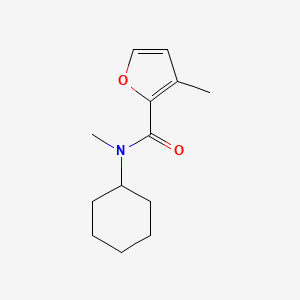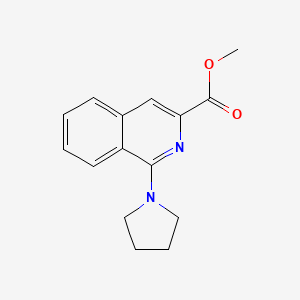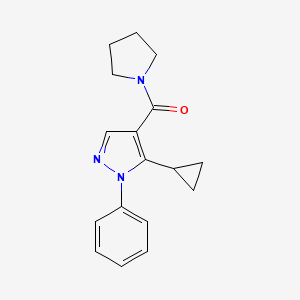
5-cyclopropyl-N-methyl-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-methyl-1-phenylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in studies related to neuroscience, cancer research, and drug development.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-N-methyl-1-phenylpyrazole-4-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. In neuroscience, it has been shown to activate the Akt/GSK-3β signaling pathway, which is involved in neuronal survival and protection against oxidative stress-induced damage. In cancer cells, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. In neuroscience, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress-induced damage. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
5-cyclopropyl-N-methyl-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity in animal models, making it a safe compound to use in experiments.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and conditions. It also has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-cyclopropyl-N-methyl-1-phenylpyrazole-4-carboxamide. In neuroscience, further studies are needed to elucidate its mechanism of action and to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and mental disorders.
In cancer research, more studies are needed to investigate the anticancer properties of this compound and to identify the signaling pathways that it modulates in cancer cells. It is also important to investigate its potential as a combination therapy with other anticancer drugs.
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent in different conditions.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N-methyl-1-phenylpyrazole-4-carboxamide involves the reaction of cyclopropylamine and 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
5-cyclopropyl-N-methyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. It has also been found to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression.
In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
5-cyclopropyl-N-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)12-9-16-17(13(12)10-7-8-10)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCSPWZMNHOFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)


![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)

![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)




![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![2-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7502553.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)

